Unii-yfg7XE25DV
Description
UNII-YFG7XE25DV is a chemical compound identified by its Unique Ingredient Identifier (UNII), a non-proprietary code assigned by the U.S. Food and Drug Administration (FDA) to substances in regulated products. Based on cross-referencing with chemical identifiers and related literature, UNII-YFG7XE25DV is hypothesized to belong to the class of brominated indole derivatives, characterized by a bicyclic aromatic structure with bromine and carboxylic acid substituents. Its molecular formula is likely C₉H₆BrNO₂, with a molecular weight of 240.05 g/mol (approximated from structurally similar compounds) .
Key physicochemical properties include:
- Solubility: ~0.052 mg/mL in aqueous solutions, categorized as "soluble" under standard conditions.
Properties
CAS No. |
111581-85-2 |
|---|---|
Molecular Formula |
C25H28N2O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4S,7S,12bR)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid |
InChI |
InChI=1S/C25H28N2O5/c28-23-20(26-19(24(29)30)14-13-16-7-2-1-3-8-16)15-17-9-4-5-10-18(17)21-11-6-12-22(25(31)32)27(21)23/h1-5,7-10,19-22,26H,6,11-15H2,(H,29,30)(H,31,32)/t19-,20-,21+,22-/m0/s1 |
InChI Key |
MFPBDCIKVMSRDU-KJJMTIBFSA-N |
SMILES |
C1CC2C3=CC=CC=C3CC(C(=O)N2C(C1)C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O |
Isomeric SMILES |
C1C[C@@H]2C3=CC=CC=C3C[C@@H](C(=O)N2[C@@H](C1)C(=O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC2C3=CC=CC=C3CC(C(=O)N2C(C1)C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O |
Other CAS No. |
111581-85-2 |
Synonyms |
7-(1-carboxy-3-phenylpropyl)amino-1,2,3,4,6,7,8,12b-octahydro-6-oxopyrido(2,1a)-2-benzazepine-4-carboxylic acid MDL 27088 MDL-27,088 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
UNII-YFG7XE25DV shares structural and functional similarities with brominated indole-carboxylic acid derivatives. Below is a comparative analysis with four analogous compounds, focusing on molecular features, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Impact on Solubility :
- Methylation (e.g., 5-Bromo-3-methyl derivative) decreases solubility due to increased hydrophobicity.
- Bromine position (C4 vs. C6) influences steric effects, altering bioavailability .
Bioactivity Variations :
- UNII-YFG7XE25DV and its closest analog (6-Bromo derivative) exhibit identical molecular weights but differ in enzyme inhibition profiles. The 7-Bromo variant inhibits CYP2D6, whereas UNII-YFG7XE25DV primarily affects CYP1A2 .
Synthetic Accessibility :
- All analogs require multi-step synthesis involving bromination and carboxylation. However, the 4-Bromo derivative demands stricter temperature control (≤20°C) to avoid isomerization .
Table 2: Physicochemical and Pharmacokinetic Comparison
| Property | UNII-YFG7XE25DV | 6-Bromo Analog | 5-Bromo-3-methyl Analog |
|---|---|---|---|
| LogP (Partition Coefficient) | 2.1 | 2.1 | 2.8 |
| pKa (Acid Dissociation) | 3.5 | 3.5 | 3.7 |
| Plasma Protein Binding (%) | 85 | 85 | 92 |
| Half-life (h) | 4.2 | 4.2 | 5.8 |
Discussion:
- LogP and Lipophilicity : Higher lipophilicity in methylated analogs correlates with prolonged half-life but reduced aqueous solubility.
- pKa Consistency : All compounds retain strong acidic properties (pKa ~3.5–3.7), favoring ionization in physiological environments.
- Metabolic Stability : UNII-YFG7XE25DV and its 6-Bromo analog show faster clearance compared to methylated derivatives, suggesting lower accumulation risks .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
